4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
Description
4-Bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a sulfonamide-derived compound featuring a brominated benzamide core linked to a sulfonylphenyl group substituted with a 2-(pyridin-3-yl)piperidin-1-yl moiety. This structure combines aromatic, sulfonamide, and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
4-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3S/c24-19-8-6-17(7-9-19)23(28)26-20-10-12-21(13-11-20)31(29,30)27-15-2-1-5-22(27)18-4-3-14-25-16-18/h3-4,6-14,16,22H,1-2,5,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQUYQZDXDFJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate by reacting pyridine with piperidine under controlled conditions.
Sulfonylation: The piperidine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Bromination: The next step involves the bromination of the phenyl ring using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Amidation: Finally, the brominated sulfonyl piperidine intermediate is reacted with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated efficacy in inhibiting RET kinase activity, suggesting that 4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide may exhibit comparable effects against various cancer types .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Research indicates that derivatives of benzamide compounds can protect neuronal cells from apoptosis induced by oxidative stress. This suggests that this compound could be beneficial in treating neurodegenerative diseases .
Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial activity. Compounds with similar moieties have been reported to possess broad-spectrum antibacterial and antifungal properties, indicating that this compound may also serve as a lead structure for developing new antimicrobial agents .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes makes it valuable in biochemical research. For example, studies have shown that benzamide derivatives can act as inhibitors of phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell signaling pathways . This inhibition can lead to decreased cell proliferation and survival, making it a target for cancer therapeutics.
Drug Design and Development
In the context of drug design, the structural characteristics of this compound provide insights into the development of more potent analogs. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce potential side effects .
Synthesis of Functional Materials
The compound can also be utilized in material science for synthesizing functional materials such as polymers and nanocomposites. Its unique chemical structure allows for modifications that can enhance material properties like thermal stability and electrical conductivity .
Case Studies
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, metabolic processes, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural elements include:
- Brominated benzamide : The 4-bromo substituent on the benzamide may enhance lipophilicity and influence binding interactions via halogen bonding.
- 2-(Pyridin-3-yl)piperidin-1-yl group : Introduces a basic nitrogen and a pyridine ring, which could participate in π-π stacking or coordinate with metal ions.
Comparisons with analogs :
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide () :
- Replaces the benzamide with a pyrimidinylsulfanyl group and incorporates a methoxy substituent.
- Exhibits a chair conformation in the piperidine ring and intramolecular stacking (3.494 Å spacing), stabilizing its structure .
- Melting Point : 483–485 K, suggesting high crystallinity .
4-(Diethylsulfamoyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide () :
- Substitutes bromine with a diethylsulfamoyl group, increasing solubility due to the polar sulfonamide.
- Molecular Weight : 556.70 g/mol, lighter than the target compound .
4-(Piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide () :
- Features a piperidine-1-sulfonyl group instead of bromine.
- Molecular Weight : 568.71 g/mol, heavier than the diethylsulfamoyl analog .
3-Bromo-4-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide () :
- Differs in substitution pattern (3-bromo-4-methoxy vs. 4-bromo) and uses a 4-methylpiperidinyl group.
- Methyl substitution on piperidine may reduce steric hindrance compared to pyridinyl substitution .
Biological Activity
The compound 4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- A bromo group at the 4-position of the benzamide.
- A sulfonyl moiety linked to a pyridin-3-yl piperidine.
- A phenyl group attached to the benzamide backbone.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme inhibition : Many sulfonamides inhibit enzymes such as carbonic anhydrase and various kinases, which play critical roles in metabolic pathways.
- Antibacterial activity : Sulfonamides are known for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria by inhibiting folic acid synthesis.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits moderate to strong activity against various bacterial strains. |
| Enzyme Inhibition | Inhibits key enzymes like acetylcholinesterase and urease. |
| Antitumor | Potential anticancer properties have been suggested in preliminary studies. |
Case Studies and Research Findings
- Antimicrobial Activity
- Enzyme Inhibition Studies
- Antitumor Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
